
4-Bromo-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a bromine atom attached to a cyclohexene ring with two methyl groups at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,5-dimethylcyclohex-2-en-1-one typically involves the bromination of 5,5-dimethylcyclohex-2-en-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 4-bromo-5,5-dimethylcyclohexan-1-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of this compound ketones or carboxylic acids.
Reduction: Formation of 4-bromo-5,5-dimethylcyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclohexene ring can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
5,5-Dimethylcyclohex-2-en-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-5,5-dimethylcyclohexan-1-one: Saturated analog with different reactivity and applications.
4-Bromo-5,5-dimethylcyclohex-2-en-1-ol: Hydroxylated analog with distinct chemical properties.
Propiedades
Número CAS |
69083-80-3 |
|---|---|
Fórmula molecular |
C8H11BrO |
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
4-bromo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrO/c1-8(2)5-6(10)3-4-7(8)9/h3-4,7H,5H2,1-2H3 |
Clave InChI |
ITULDLHZZISUFA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C=CC1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


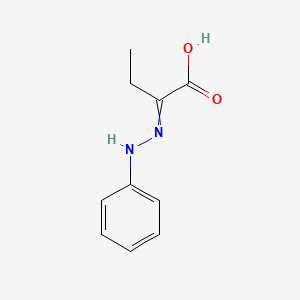
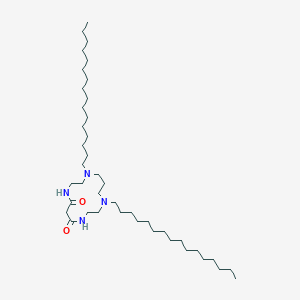
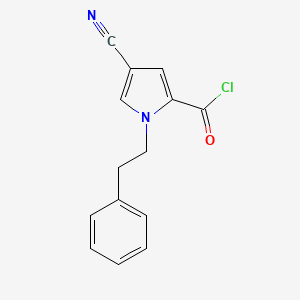

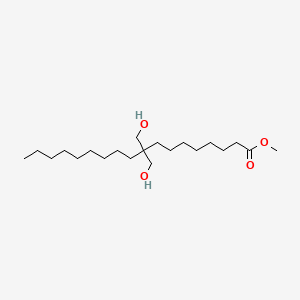
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
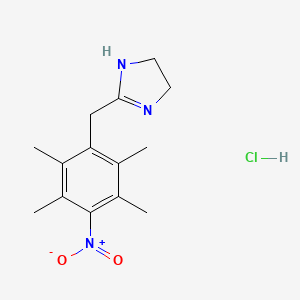
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
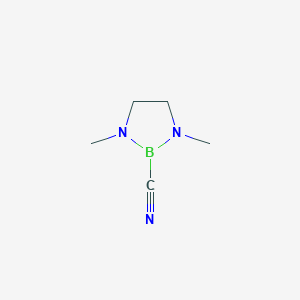


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)

![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
